molecular formula C20H18N2O6S2 B11653731 (5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11653731
M. Wt: 446.5 g/mol
InChI Key: UTOBCGJAZITVOH-LDADJPATSA-N
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Description

The compound (5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a methoxyphenoxy group, an ethoxy group, and a nitrophenyl group, making it a molecule of interest for medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the 2-sulfanylidene-1,3-thiazolidin-4-one structure.

    Substitution Reactions: The introduction of the methoxyphenoxy and ethoxy groups can be achieved through nucleophilic substitution reactions. The nitrophenyl group is typically introduced via nitration of an aromatic ring.

    Condensation Reaction: The final step involves the condensation of the substituted thiazolidinone with an aldehyde or ketone to form the (5E)-methylidene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the thiazolidinone core is known for its antimicrobial and anti-inflammatory properties. This compound could be investigated for its potential as a new therapeutic agent.

Medicine

In medicine, the compound’s ability to interact with biological targets makes it a candidate for drug development. Its derivatives could be tested for activity against various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of (5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups are often used in the development of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of (5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H18N2O6S2

Molecular Weight

446.5 g/mol

IUPAC Name

(5E)-5-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18N2O6S2/c1-21-19(23)18(30-20(21)29)12-13-11-14(22(24)25)7-8-15(13)27-9-10-28-17-6-4-3-5-16(17)26-2/h3-8,11-12H,9-10H2,1-2H3/b18-12+

InChI Key

UTOBCGJAZITVOH-LDADJPATSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3OC)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3OC)SC1=S

Origin of Product

United States

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